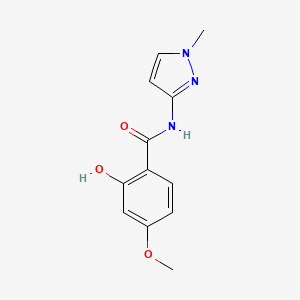

2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Description

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

2-hydroxy-4-methoxy-N-(1-methylpyrazol-3-yl)benzamide |

InChI |

InChI=1S/C12H13N3O3/c1-15-6-5-11(14-15)13-12(17)9-4-3-8(18-2)7-10(9)16/h3-7,16H,1-2H3,(H,13,14,17) |

InChI Key |

DVBFVCKESNFRHR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)C2=C(C=C(C=C2)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-hydroxy-4-methoxybenzoic acid and 1-methyl-1H-pyrazole-3-amine.

Amide Bond Formation: The carboxylic acid group of 2-hydroxy-4-methoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with 1-methyl-1H-pyrazole-3-amine to form the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.

Chemical Reactions Analysis

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Yield Range |

|---|---|---|

| Amide formation | EDCI, HOBt, DMF, rt | 60–90% |

| Pyrazole ring synthesis | Hydrazine hydrate, ethanol, reflux (3–5 h) | 70–85% |

| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 75–85% |

Chemical Reactivity and Transformations

The compound undergoes diverse chemical reactions due to its functional groups and heterocyclic structure:

Electrophilic Aromatic Substitution

-

Halogenation : The hydroxyl group directs electrophiles (e.g., bromine) to the para position due to its activating nature. Methoxy groups also activate the ring for substitution .

Nucleophilic Substitution

-

Acylation : The amide group can undergo hydrolysis under basic conditions to regenerate the carboxylic acid .

-

Amide coupling : The amide nitrogen reacts with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts .

Redox Reactions

-

Oxidation : The methoxy group resists oxidation, but the hydroxyl group can be oxidized to a carbonyl using KMnO₄ or CrO₃ .

-

Reduction : The amide group can be reduced to an amine using LiAlH₄, though this is less common .

Cycloaddition and Condensation

-

1,3-Dipolar cycloaddition : The pyrazole ring participates in cycloadditions with alkenes or carbonyl compounds under thermal or catalytic conditions .

Biological Activity and Interactions

The compound exhibits diverse biological activities, including:

Enzyme Inhibition

-

Carbonic anhydrase (hCA I/II) : The pyrazole moiety interacts with the enzyme’s active site, showing inhibitory effects .

-

Acetylcholinesterase (AChE) : Structural similarity to known AChE inhibitors suggests potential activity .

Molecular Docking Insights

-

Binding mode : The methoxy group enhances solubility, while the pyrazole interacts with hydrophobic pockets in target proteins .

-

Quantitative data : IC₅₀ values for enzyme inhibition are typically in the micromolar range .

Comparison with Structurally Related Compounds

| Compound Name | Key Structural Features | Synthesis Steps | Applications |

|---|---|---|---|

| 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide | Pyrazole, methoxy, hydroxyl | Amide coupling, pyrazole synthesis | Enzyme inhibition, medicinal chemistry |

| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | Cyano, amino groups | Hydrazine hydrate condensation | Heterocyclic derivatives |

| Pyrazolo[1,5-a]pyrimidines | Tricyclic fused rings | Michael addition, cyclization | Anticancer, CNS agents |

Analytical and Spectroscopic Data

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 5.37 (NH₂), 7.50–8.09 (aromatic), 11.73 (NH) |

| IR | υ 3680 (NH₂), 1639 (C=O) |

| Mass Spectrometry | m/z = 227 [M+] |

This compound’s reactivity and biological potential position it as a valuable candidate in medicinal chemistry, particularly for enzyme-targeted therapies. Further studies on its pharmacokinetics and toxicity profiles are warranted to fully realize its therapeutic applications.

Scientific Research Applications

2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

Chemical Biology: It can be used as a probe to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the pyrazolyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features and biological activities of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide and related analogs:

Key Observations

- Compound 19’s acetylenic side chain at position 3 and branched methoxy group at position 5 contribute to its high potency (EC50 = 27 nM), suggesting that bulkier substituents at these positions optimize enzyme interaction .

Impact of Heterocycles :

Role of Halogens :

- Fluorine in the patent compound () and chlorine in ’s derivative are associated with increased electronegativity and resistance to oxidative metabolism, extending half-life .

Biological Activity

2-Hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is . The compound features a benzamide core substituted with a hydroxyl group and a methoxy group, along with a pyrazole moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. For instance, 2-hydroxy-4-methoxybenzaldehyde exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1024 µg/ml . Although specific data on the benzamide derivative is limited, structural similarities suggest potential efficacy against similar pathogens.

Antitumor Activity

Benzamide derivatives have been explored as potential antitumor agents. Research indicates that modifications in the benzamide structure can enhance anti-cancer properties by targeting specific kinases involved in tumor growth . Compounds with similar pyrazole structures have shown promise in inhibiting cell proliferation in various cancer models.

The mechanisms through which 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Disruption of Membrane Integrity : Studies suggest that related compounds can disrupt bacterial membranes, leading to increased permeability and cell death .

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is often influenced by their structural components:

- Hydroxyl and Methoxy Groups : These groups may enhance solubility and interaction with biological targets.

- Pyrazole Moiety : This heterocyclic component is crucial for binding interactions with target proteins.

Study on Antibacterial Effects

A recent study demonstrated that compounds similar to 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide showed significant antibacterial effects against MRSA. The study utilized various assays, including time-kill studies and biofilm disruption assays, revealing that these compounds could effectively reduce biofilm formation by nearly 80% at certain concentrations .

Antitumor Potential

Another investigation focused on the antitumor potential of benzamide derivatives containing pyrazole rings. These compounds were evaluated for their ability to inhibit RET kinase activity, which plays a vital role in cancer cell signaling pathways. The results indicated moderate to high potency in cellular assays, suggesting that further development could lead to effective anticancer therapies .

Q & A

Q. Basic

- NMR spectroscopy : ¹H NMR can confirm the presence of the pyrazole ring (δ 7.5–8.0 ppm for pyrazole protons) and methoxy groups (δ ~3.8 ppm). ¹³C NMR should resolve carbonyl (C=O, δ ~167 ppm) and aromatic carbons .

- IR spectroscopy : Look for amide C=O stretching (~1720 cm⁻¹) and O-H stretching (~3400 cm⁻¹) from the hydroxy group .

- Mass spectrometry : ESI-MS can verify molecular weight (e.g., [M+H]+ ion at m/z 288.3) .

How can researchers resolve contradictions in spectral data during structural confirmation?

Q. Advanced

- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- X-ray crystallography : Single-crystal diffraction provides definitive bond lengths and angles. For example, pyrazole rings typically show N-N distances of ~1.35 Å, while amide bonds exhibit planar geometry .

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly in crowded aromatic regions .

What strategies are effective for optimizing reaction yields in large-scale synthesis?

Q. Advanced

- Catalyst screening : Test bases like potassium hydride or triethylamine to enhance nucleophilicity of the pyrazole amine .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

- Temperature gradients : Stepwise heating (e.g., 65°C for 4 hours, then 80°C for 2 hours) balances reaction speed and decomposition risks .

How should biological activity assays be designed to evaluate this compound’s pharmacological potential?

Q. Advanced

- In vitro screening : Test against targets like kinases or ion channels using fluorescence polarization or electrophysiology. For anticonvulsant activity, use maximal electroshock (MES) or pentylenetetrazol-induced seizure models .

- Dose-response curves : Determine IC₅₀ values in triplicate, with positive controls (e.g., carbamazepine for anticonvulsant studies) .

- ADMET profiling : Assess solubility in PBS (pH 7.4) and metabolic stability using liver microsomes .

What challenges arise in purifying this compound, and how can they be mitigated?

Q. Advanced

- Column chromatography challenges : Co-elution of byproducts can occur due to similar polarity. Use gradient elution (e.g., 5–20% methanol in chloroform) .

- Crystallization issues : If crystals fail to form, try seeding with microcrystalline samples or switch solvents (e.g., acetonitrile instead of methanol) .

- HPLC troubleshooting : Use C18 columns with 0.1% trifluoroacetic acid in the mobile phase to improve peak resolution .

How does steric hindrance from the 1-methyl group on the pyrazole ring influence reactivity?

Q. Advanced

- Steric effects : The methyl group at N1 restricts rotation, stabilizing specific conformations. This can slow amidation kinetics but improve selectivity for planar transition states .

- Computational modeling : Molecular dynamics simulations (e.g., using Gaussian 09) predict steric clashes and guide substituent placement .

What are the best practices for storing this compound to ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.